molecular formula C12H9N3O2S2 B4421469 N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide

N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B4421469
M. Wt: 291.4 g/mol
InChI Key: UFOIJEIIDTVUNO-UHFFFAOYSA-N
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Description

N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of a benzothiadiazole core, which is a bicyclic structure composed of a benzene ring fused to a thiadiazole ring. The phenyl group and sulfonamide functionality further modify its chemical properties, making it a versatile compound in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide typically involves the following steps:

    Formation of 2,1,3-benzothiadiazole: This can be achieved by reacting o-phenylenediamine with thionyl chloride in the presence of pyridine.

    Sulfonation: The 2,1,3-benzothiadiazole is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group at the 4-position.

    Amination: The sulfonyl chloride derivative is reacted with aniline to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk handling of reagents: Using large quantities of o-phenylenediamine, thionyl chloride, chlorosulfonic acid, and aniline.

    Optimized reaction conditions: Ensuring efficient mixing, temperature control, and reaction times to maximize yield and purity.

    Purification: Employing techniques such as recrystallization and chromatography to obtain high-purity product suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfonamide group to other functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiadiazole core or the phenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation products: Can include sulfonic acids or nitro derivatives.

    Reduction products: Can include amines or thiols.

    Substitution products: Can include halogenated derivatives or substituted benzothiadiazoles.

Scientific Research Applications

N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular targets: The compound can interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways involved: It can influence various biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling.

Comparison with Similar Compounds

N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide can be compared with other benzothiadiazole derivatives:

The unique combination of the phenyl and sulfonamide groups in this compound enhances its chemical reactivity and broadens its range of applications compared to its simpler counterparts.

Properties

IUPAC Name

N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S2/c16-19(17,15-9-5-2-1-3-6-9)11-8-4-7-10-12(11)14-18-13-10/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOIJEIIDTVUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199824
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide
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N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 3
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N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide

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